molecular formula C11H9N3O3 B14369904 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- CAS No. 91916-23-3

1,2,3-Benzenetriol, 4-(2-pyridinylazo)-

Cat. No.: B14369904
CAS No.: 91916-23-3
M. Wt: 231.21 g/mol
InChI Key: FKUQMVUNPWIKOL-UHFFFAOYSA-N
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Description

1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is an organic compound that belongs to the class of benzenetriols It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an azo group linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- typically involves the diazotization of 2-aminopyridine followed by coupling with 1,2,3-benzenetriol. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzenetriol, 4-(2-pyridinylazo)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

1,2,3-Benzenetriol, 4-(2-pyridinylazo)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and azo linkage allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate enzyme activities, influence cellular signaling pathways, and affect various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Trihydroxybenzene (Pyrogallol): Similar structure but lacks the azo group.

    1,3,5-Trihydroxybenzene (Phloroglucinol): Different hydroxyl group arrangement.

    1,2,4-Trihydroxybenzene (Hydroxyquinol): Another isomer with different properties.

Uniqueness

1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is unique due to the presence of both hydroxyl groups and an azo linkage, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions sets it apart from other benzenetriols.

Properties

CAS No.

91916-23-3

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-(pyridin-2-yldiazenyl)benzene-1,2,3-triol

InChI

InChI=1S/C11H9N3O3/c15-8-5-4-7(10(16)11(8)17)13-14-9-3-1-2-6-12-9/h1-6,15-17H

InChI Key

FKUQMVUNPWIKOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N=NC2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

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